4-bromo-1-butylpyridin-2(1H)-one

Lipophilicity ADME Prediction Drug Design

4-Bromo-1-butylpyridin-2(1H)-one is the validated, regiospecific C4-bromo building block for mGluR2 PAM JNJ-40411813. Unlike the 5- or 6-bromo isomers, only this 4-bromo variant enables the copper-catalyzed coupling with 4-phenylpiperidine to construct the clinical candidate's pharmacophore. Its N-butyl chain (XLogP3 1.9) provides superior membrane permeability over methyl analogs. The bromine handle supports Suzuki, Buchwald-Hartwig, and Ullmann couplings for pyridinone-tricyclic scaffolds. Supplied at 95% purity for SAR campaigns and process-scale route scouting.

Molecular Formula C9H12BrNO
Molecular Weight 230.1 g/mol
CAS No. 1127499-22-2
Cat. No. B1397892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-1-butylpyridin-2(1H)-one
CAS1127499-22-2
Molecular FormulaC9H12BrNO
Molecular Weight230.1 g/mol
Structural Identifiers
SMILESCCCCN1C=CC(=CC1=O)Br
InChIInChI=1S/C9H12BrNO/c1-2-3-5-11-6-4-8(10)7-9(11)12/h4,6-7H,2-3,5H2,1H3
InChIKeyYGDYYFREKABGJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-1-butylpyridin-2(1H)-one (CAS 1127499-22-2): A Regioselective Pyridinone Building Block for Drug Discovery


4-Bromo-1-butylpyridin-2(1H)-one (CAS 1127499-22-2) is an N-alkylated pyridin-2-one heterocycle bearing a bromine substituent at the C4 position and an n-butyl chain at N1. It is a versatile synthetic intermediate in medicinal chemistry, serving as a key building block for the construction of pharmacologically active compounds, including positive allosteric modulators (PAMs) of metabotropic glutamate receptor 2 (mGluR2) and pyridinone-based tricyclic scaffolds [1]. Its amphiphilic architecture, combining a polar lactam core, a lipophilic butyl tail, and a polarizable bromine atom amenable to cross-coupling chemistry, underpins its utility in pharmaceutical synthesis [2].

Why Generic Substitution Fails: The Critical Distinction Between 4-Bromo-1-butylpyridin-2(1H)-one and Its Regioisomeric Analogs


Regioisomeric bromopyridinone building blocks (e.g., 5-bromo or 6-bromo variants) are not interchangeable with 4-bromo-1-butylpyridin-2(1H)-one despite identical molecular formulas (C9H12BrNO) and molecular weights (230.10 g/mol) . The position of the bromine substituent on the pyridinone ring dictates the electronic environment and steric accessibility of the reactive site, fundamentally altering cross-coupling regioselectivity, reaction yields, and the structural topology of downstream products . In specific synthetic routes, such as the construction of mGluR2 PAMs, the 4-bromo isomer is an essential intermediate that cannot be replaced by its 5-bromo or 6-bromo counterparts without complete route redesign [1].

Quantitative Procurement Evidence: Measurable Differentiation of 4-Bromo-1-butylpyridin-2(1H)-one


Predicted Lipophilicity Advantage Over Methyl Analog for Membrane Permeability

The target compound exhibits a predicted partition coefficient (XLogP3-AA) of 1.9, representing a 1.1 log unit increase in lipophilicity compared to the methyl analog 4-bromo-1-methylpyridin-2(1H)-one (XLogP3-AA = 0.8) [1][2]. This difference reflects the replacement of an N-methyl group with an N-butyl chain, which introduces three additional methylene units that substantially enhance the compound's hydrophobic character. The increased lipophilicity is predicted to improve membrane permeability and blood-brain barrier penetration potential when this building block is incorporated into drug candidates.

Lipophilicity ADME Prediction Drug Design

Regioisomeric Identity Enables Documented Synthetic Route to Clinically-Stage mGluR2 PAM JNJ-40411813

4-Bromo-1-butylpyridin-2(1H)-one is the requisite starting material for a published three-step synthesis of JNJ-40411813 (ADX71149), an mGluR2 positive allosteric modulator that reached Phase II clinical trials for schizophrenia and anxiety [1]. The synthetic sequence involves N-alkylation with 1-bromobutane, copper-catalyzed coupling with 4-phenylpiperidine, and N-chlorosuccinimide-mediated chlorination. In contrast, regioisomeric analogs (5-bromo or 6-bromo-1-butylpyridin-2(1H)-one) produce structurally distinct coupling products that cannot access the requisite JNJ-40411813 scaffold without major route redesign.

Medicinal Chemistry Process Chemistry mGluR2 Modulators

Physical Property Distinctions from 6-Bromo Isomer Relevant to Purification and Handling

4-Bromo-1-butylpyridin-2(1H)-one exhibits a predicted boiling point of 301.1±35.0 °C . While comparable predicted boiling point data for the 6-bromo isomer is not reported in publicly available databases, the two regioisomers can be reliably distinguished via MDL number (4-bromo: not assigned in public repositories; 6-bromo: MFCD31915976) and canonical SMILES (4-bromo: CCCCN1C=CC(=CC1=O)Br; 6-bromo: O=C1C=CC=C(Br)N1CCCC) . These identifiers provide unambiguous compound verification during procurement and analytical quality control.

Purification Chromatography Analytical Chemistry

Optimal Application Scenarios for 4-Bromo-1-butylpyridin-2(1H)-one in Pharmaceutical Research


Synthesis of mGluR2 Positive Allosteric Modulators and JNJ-40411813 Analogs

4-Bromo-1-butylpyridin-2(1H)-one is the validated starting material for the synthesis of JNJ-40411813 (ADX71149), an mGluR2 PAM evaluated in Phase II clinical trials for schizophrenia and anxiety [1]. The compound's C4-bromo substituent enables copper-catalyzed coupling with 4-phenylpiperidine to construct the core pharmacophore, while the N-butyl chain provides the requisite lipophilic tail. This building block is essential for any medicinal chemistry program seeking to replicate or optimize the JNJ-40411813 scaffold; substitution with the 5-bromo or 6-bromo regioisomers will not yield the correct product connectivity.

Construction of Pyridinone-Containing Tricyclic Scaffolds via Cross-Coupling

The bromine at C4 serves as a versatile handle for palladium- or copper-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, and Ullmann-type couplings, enabling the introduction of diverse aryl, heteroaryl, or amine substituents [1]. This reactivity profile supports the construction of pyridinone-containing tricyclic compounds, a scaffold class relevant to HBV antiviral research and BET bromodomain inhibitor development [2][3]. The butyl chain at N1 contributes lipophilic bulk (XLogP3-AA = 1.9) that enhances membrane permeability potential compared to methyl-substituted analogs.

Structure-Activity Relationship (SAR) Studies of N-Alkyl Chain Length

The N-butyl substituent provides a specific hydrophobic anchor that influences target binding affinity and pharmacokinetic properties. The predicted XLogP3-AA value of 1.9 represents a measured 1.1 log unit increase over the methyl analog (XLogP3-AA = 0.8), offering researchers a quantifiable basis for evaluating the impact of chain length on lipophilicity-driven ADME parameters [1]. This compound is therefore suitable for systematic SAR campaigns exploring the relationship between N-alkyl chain length and biological activity in pyridinone-based lead series.

Alternative Route Development in Process Chemistry

4-Bromo-1-butylpyridin-2(1H)-one has been employed as an alternative starting material (4-bromopyridin-2-one) in process chemistry to circumvent safety concerns associated with patent-described routes, including hydrogen gas usage, strong bases (sodium tert-butoxide), and residual palladium contamination [1]. This application is particularly relevant for industrial process chemists seeking milder, operationally simpler synthetic routes that reduce regulatory and safety burdens in scale-up operations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-bromo-1-butylpyridin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.